Cyclopentylamine
Overview
Description
C5H11N . It is a colorless liquid with an ammoniacal odor and is primarily used as an intermediate in organic synthesis and pharmaceuticals . The compound is characterized by a five-membered ring structure with an amine group attached, making it a versatile building block in various chemical reactions.
Preparation Methods
Cyclopentylamine can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of cyclopentanone with ammonia over nickel catalysts at high pressure (20 MPa) and temperatures ranging from 150 to 200°C in the presence of circulating hydrogen. This process yields this compound with high efficiency.
Industrial Production: Industrially, this compound is produced using similar catalytic hydrogenation processes, ensuring large-scale production with consistent quality.
Chemical Reactions Analysis
Cyclopentylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound reacts with alkyl halides to form N-alkylated derivatives. For example, reacting with methyl iodide yields N-methylthis compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkyl halides (e.g., methyl iodide). Reactions are often conducted under controlled temperatures and pressures to ensure desired product formation.
Major Products: Major products from these reactions include cyclopentanone, cyclopentane, and various N-alkylated this compound derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of cyclopentylamine involves its interaction with specific molecular targets:
Molecular Targets: this compound primarily targets chemokine receptors, particularly chemokine receptor 2.
Pathways Involved: The compound affects signaling pathways associated with chemokine receptor activation, leading to altered cellular responses and reduced inflammatory signaling.
Comparison with Similar Compounds
Cyclopentylamine can be compared with other cyclic amines:
Cyclohexylamine: Similar to this compound but with a six-membered ring.
Cyclobutylamine: Contains a four-membered ring and is used in the synthesis of pharmaceuticals and agrochemicals.
Cyclooctylamine: Features an eight-membered ring and is utilized in organic synthesis and as a building block for complex molecules.
This compound’s versatility and unique properties make it a valuable compound in various fields, from organic synthesis to pharmaceutical research.
Biological Activity
Cyclopentylamine, a cyclic amine with the molecular formula , has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
This compound is characterized by its five-membered ring structure, which contributes to its unique chemical reactivity and interaction with biological systems. It acts primarily as a fatty acid synthase (FAS) inhibitor , a critical enzyme involved in lipid metabolism. Inhibition of FAS can lead to significant metabolic changes, including reduced lipogenesis and potential anti-obesity effects through decreased food intake via hypothalamic pathways .
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, novel compounds derived from this compound have demonstrated notable cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- Caco-2 (colorectal cancer)
- PANC-1 (pancreatic cancer)
In particular, certain derivatives showed a reduction in cell viability by 20–65% across these lines, indicating their potential as chemotherapeutic agents .
2. Inhibition of Enzyme Activity
This compound derivatives have been tested for their ability to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme involved in glucocorticoid metabolism. The most promising derivatives exhibited IC50 values as low as 0.07 µM, indicating strong inhibitory activity compared to known inhibitors like carbenoxolone .
Case Studies
Case Study 1: FAS Inhibition and Metabolic Effects
A study focusing on the effects of this compound on FAS activity revealed that inhibiting this enzyme could lead to decreased levels of orexigenic neuropeptides in the brain, ultimately reducing appetite and food intake. This suggests a potential application in treating obesity-related disorders .
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of this compound derivatives. The compounds were found to enhance reactive oxygen species (ROS) production in specific cancer cell lines, suggesting a dual role in both promoting apoptosis in cancer cells and potentially modulating oxidative stress responses .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Activity | Target | IC50 Value | Effect Observed |
---|---|---|---|
FAS Inhibition | Fatty Acid Synthase | N/A | Reduced lipogenesis |
Anticancer | MDA-MB-231 | 20–65% viability | Significant cytotoxicity |
Enzyme Inhibition | 11β-HSD1 | 0.07 µM | Strong inhibition |
Antioxidant | Various Cancer Cell Lines | N/A | Increased ROS production |
Properties
IUPAC Name |
cyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGSNTVMOOSJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061387 | |
Record name | Cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-03-8 | |
Record name | Cyclopentylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4259VRY3GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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